BOC-PHE-ALA-OH
Description
Contextualization of BOC-PHE-ALA-OH within Peptide Chemistry Research
N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine, commonly abbreviated as this compound, is a protected dipeptide derivative that holds a significant position in the field of peptide chemistry. chemimpex.com It consists of two amino acids, L-phenylalanine and L-alanine, linked by a peptide bond. The amino group of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminus during the step-by-step assembly of longer peptide chains. cymitquimica.com
The primary application of this compound is as a fundamental building block in the synthesis of more complex peptides and proteins. chemimpex.com In both solution-phase and solid-phase peptide synthesis, the Boc group ensures that the amino group of phenylalanine remains unreactive while its carboxyl group is coupled with the amino group of another amino acid. numberanalytics.comorgsyn.org Once the desired coupling is achieved, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step in the sequence. This methodical process allows for the precise construction of peptides with a defined sequence.
The compound is utilized in research focused on creating bioactive peptides, which are molecules that can interact with specific biological targets to elicit a desired therapeutic effect. chemimpex.com Its structural characteristics are valuable in the design of peptide-based therapeutics. chemimpex.com For instance, this compound and similar dipeptides have been synthesized as part of studies to create model peptides for investigating reaction conditions and for developing new synthetic methodologies. rsc.org
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 55677-48-0 | echemi.com |
| Molecular Formula | C17H24N2O5 | echemi.comguidechem.com |
| Molecular Weight | 336.38 g/mol | echemi.com |
| Exact Mass | 336.169 g/mol | echemi.com |
| Melting Point | 90-93 °C | echemi.com |
| Topological Polar Surface Area | 105 Ų | echemi.comguidechem.com |
| Hydrogen Bond Donor Count | 3 | echemi.comguidechem.com |
| Hydrogen Bond Acceptor Count | 5 | echemi.comguidechem.com |
| Rotatable Bond Count | 8 | echemi.com |
| Complexity | 452 | guidechem.com |
| Stereocenter Count | 2 | echemi.comguidechem.com |
Academic Significance and Research Landscape of Dipeptides in Chemical Biology
Dipeptides, the simplest members of the peptide family, are molecules composed of two amino acids joined by a single peptide bond. numberanalytics.comcnr.it Their fundamental nature makes them invaluable tools in chemical biology and biochemical research, providing insights into the structure, function, and interactions of more complex proteins. numberanalytics.comnovapublishers.com The study of dipeptides helps researchers understand the foundational principles of peptide chemistry, including the geometry of the peptide bond, which is typically planar and adopts a trans-configuration, imparting rigidity to the peptide backbone. numberanalytics.com
The academic significance of dipeptides extends across several research domains:
Drug Development: Dipeptides are attractive candidates in drug discovery due to their low molecular weight, cost-effectiveness, and the relative simplicity of conducting structure-activity relationship studies. bachem.com They are investigated for a variety of therapeutic applications, including the development of enzyme inhibitors, particularly for proteases and kinases. numberanalytics.com Furthermore, dipeptides can be conjugated with other molecules to improve drug delivery and targeting. numberanalytics.com
Biomaterials and Nanotechnology: Hydrophobic dipeptides have a notable capacity for spontaneous self-assembly into ordered nanostructures like nanotubes and hydrogels. bachem.commdpi.com This property is harnessed in biomedical nanotechnology and for creating scaffolds for cell culture. bachem.com The diphenylalanine (Phe-Phe) dipeptide is a prominent example, known for forming highly rigid nanotubes. bachem.comrsc.org The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and π–π stacking.
Metabolic and Regulatory Studies: Proteinogenic dipeptides, which are derived from the 20 standard amino acids, are now recognized as an emerging class of small-molecule regulators. nih.gov They are not merely products of protein degradation but can also serve specific regulatory functions. nih.gov Their levels can change in response to environmental stimuli, and they have been found to influence plant growth and stress tolerance. nih.gov Dipeptides are involved in nitrogen reallocation within organisms and can even be found in protein complexes, affecting the activity of their protein partners. nih.gov
Prebiotic Chemistry: In studies concerning the origin of life, dipeptides are considered crucial intermediates. cnr.it Research has shown that linear dipeptides can spontaneously form cyclic dipeptides under conditions thought to be present on the prebiotic Earth, suggesting a potential role in the chemical evolution that led to the formation of longer peptides and proteins. frontiersin.org
The ongoing research into dipeptides continues to uncover new biological activities and applications, from their use in the food industry to their function as neurotransmitters. novapublishers.com The investigation of their structure, synthesis, and biological function remains a fundamental and active area of chemical biology. numberanalytics.comnovapublishers.commdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine | This compound, Boc-L-Phe-L-Ala-OH |
| L-phenylalanine | Phe |
| L-alanine | Ala |
| Trifluoroacetic acid | TFA |
| Diphenylalanine | Phe-Phe |
| N-tert-butoxycarbonyl-L-phenylalanine | BOC-PHE-OH, N-Boc-L-phenylalanine |
| L-Alanine methyl ester hydrochloride | - |
| N,N'-dicyclohexylcarbodiimide | DCC |
| 1-Hydroxybenzotriazole (B26582) | HOBt |
| Sodium hydroxide | NaOH |
| Di-tert-butyl dicarbonate | Boc2O |
| N-methylmorpholine | NMM |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNMIZCPRNASW-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204197 | |
| Record name | t-Butyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55677-48-0 | |
| Record name | t-Butyloxycarbonylphenylalanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055677480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Boc Phe Ala Oh
Solution-Phase Peptide Synthesis Strategies for BOC-PHE-ALA-OH
Solution-phase synthesis offers a high degree of flexibility and scalability for the production of dipeptides like this compound. This method involves the reaction of protected amino acids in a suitable solvent, followed by purification of the resulting dipeptide.
BOC-Strategy and Protecting Group Chemistry in Dipeptide Synthesis
The synthesis of this compound relies on the use of protecting groups to prevent unwanted side reactions at the N-terminus and any reactive side chains. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of phenylalanine. seplite.comamericanpeptidesociety.org This strategy, known as the Boc/Bzl strategy, often utilizes benzyl-based protecting groups for side chains, although for the synthesis of this compound, only the N-terminus of phenylalanine requires protection. seplite.com The carboxyl group of alanine (B10760859) is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent its participation in the coupling reaction. masterorganicchemistry.com
The selection of protecting groups is critical. The Boc group is stable under the basic or neutral conditions used for peptide coupling but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA). seplite.comcsbio.com This orthogonality allows for selective deprotection without affecting other protecting groups or the newly formed peptide bond. iris-biotech.de
Coupling Reagents and Optimized Reaction Conditions for this compound Formation
The formation of the peptide bond between Boc-L-phenylalanine and an L-alanine ester is facilitated by a coupling reagent. A variety of reagents have been developed to activate the carboxylic acid of Boc-Phe-OH, promoting its reaction with the amino group of the alanine ester.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency. mdpi.comuni-kiel.de Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective. uni-kiel.denih.gov
Optimization of reaction conditions is crucial for achieving high yields and purity. nih.gov Factors such as solvent, temperature, and stoichiometry of reactants play a significant role. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents for these reactions. rsc.orgresearchgate.net Reactions are typically carried out at room temperature, although in some cases, cooling to 0°C during the activation step can minimize side reactions. mdpi.com The use of microwave irradiation has been shown to significantly accelerate peptide synthesis and improve yields in some cases. mdpi.comnumberanalytics.com
Table 1: Common Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Common Solvents | Key Characteristics |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Widely used, forms insoluble dicyclohexylurea (DCU) byproduct. |
| DIC (Diisopropylcarbodiimide) | HOBt, HOAt | DCM, DMF | Forms soluble diisopropylurea, simplifying purification. |
| HBTU | HOBt | DMF | Fast reaction times, high yields. |
| HATU | HOAt | DMF | Highly efficient, particularly for sterically hindered amino acids. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DCM, DMF, Water | Water-soluble carbodiimide, useful in aqueous-based synthesis. rsc.orgresearchgate.net |
Stereochemical Control and Diastereomeric Purity in this compound Synthesis
Maintaining the stereochemical integrity of the chiral centers in both phenylalanine and alanine is paramount during synthesis. numberanalytics.com Racemization, the loss of stereochemical purity, can occur at the α-carbon of the activated amino acid, leading to the formation of diastereomers (e.g., BOC-L-Phe-D-Ala-OH). rsc.orgnumberanalytics.com
The choice of coupling reagent and additives is critical for minimizing racemization. uni-kiel.de Additives like HOBt and HOAt react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the initial activated species. uni-kiel.de The reaction conditions, including temperature and the type of base used (if any), also influence the degree of racemization. rsc.org Certain coupling reagents have been specifically designed to be "racemization-free". rsc.org
The diastereomeric purity of the final this compound product is typically assessed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgmdpi.com For instance, the diastereomers of a dipeptide can often be separated and quantified by HPLC, allowing for precise determination of the diastereomeric excess. rsc.org
Solid-Phase Peptide Synthesis Approaches for this compound
Solid-phase peptide synthesis (SPPS) offers a streamlined and often automated approach to peptide synthesis, where the growing peptide chain is anchored to an insoluble resin support. iris-biotech.debachem.com
Application of the BOC-Strategy in Solid-Phase Synthesis
In the context of SPPS, the Boc strategy was the original method developed by Bruce Merrifield. seplite.comcsbio.com To synthesize a peptide with a C-terminal alanine, Boc-L-alanine would first be attached to a suitable resin, such as a Merrifield resin. seplite.com The Boc protecting group would then be removed by treatment with TFA, followed by neutralization with a base like triethylamine. seplite.com The next amino acid, in this case, Boc-L-phenylalanine, would then be coupled to the free amino group of the resin-bound alanine using a coupling reagent. seplite.com
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent in modern SPPS due to its milder deprotection conditions, the Boc strategy remains relevant, particularly for the synthesis of certain peptides or when specific side-chain protection schemes are required. americanpeptidesociety.orgiris-biotech.de
Advanced Techniques for Peptide Elongation from this compound
Once this compound is synthesized, it can be used as a building block for the synthesis of longer peptides. After deprotection of the Boc group to yield H-Phe-Ala-OH, this dipeptide can be coupled to another amino acid or peptide fragment.
In solid-phase synthesis, a resin-bound peptide can be elongated by coupling with this compound after the N-terminal protecting group of the resin-bound peptide has been removed. Alternatively, this compound can be attached to a resin and then elongated from the N-terminus.
Microwave-assisted solid-phase synthesis has emerged as a technique to accelerate coupling reactions and improve efficiency, even when using Boc-amino acids. mdpi.com This method can lead to rapid synthesis of peptides. mdpi.com
Table 2: Comparison of Solution-Phase and Solid-Phase Synthesis for this compound
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Scalability | Easily scalable to large quantities. | Can be automated but may be limited by resin capacity for very large scales. |
| Purification | Requires purification after each step (e.g., crystallization, chromatography). | Simplified purification by filtering and washing the resin-bound peptide. iris-biotech.de |
| Flexibility | High flexibility in choice of protecting groups and coupling methods. | Choice of chemistry is often dictated by the resin and overall strategy (Boc or Fmoc). iris-biotech.de |
| Monitoring | Reaction progress can be monitored directly by techniques like TLC or HPLC. | Indirect monitoring of reaction completion (e.g., Kaiser test). mdpi.com |
Green Chemistry Initiatives in Peptide Synthesis of this compound Analogues
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to peptide synthesis. For dipeptides like this compound, this translates into developing methods that minimize organic solvent use and improve energy efficiency.
Water-Based Methods Utilizing Amino Acid Nanoparticles
Traditional solid-phase peptide synthesis (SPPS) relies heavily on large quantities of organic solvents like dimethylformamide (DMF). A significant green innovation is the substitution of these solvents with water. researchgate.net The primary challenge in aqueous synthesis is the poor water solubility of common N-protected amino acid building blocks, such as Boc-protected amino acids. researchgate.net
To overcome this, a technique has been developed that utilizes water-dispersible nanoparticles of protected amino acids. researchgate.netresearchgate.net Boc-amino acids, including Boc-L-phenylalanine, can be converted into nanoparticles, typically 500 to 750 nm in size, by pulverization in a ball mill with a dispersion agent like polyethylene (B3416737) glycol (PEG). rsc.org These nanoparticles can then be used in aqueous SPPS. rsc.org This approach has been successfully demonstrated in the synthesis of Leu-enkephalin, a pentapeptide, suggesting its applicability to simpler dipeptides. researchgate.net The use of a PEG-grafted resin, which swells in water, is crucial for this method. mdpi.com
The coupling reaction in water can be facilitated by water-soluble coupling agents. For instance, the synthesis of Leu-enkephalin in water utilized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling agent. unive.it This method avoids the use of large amounts of organic solvents, making the process more environmentally friendly. researchgate.net
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique for accelerating the synthesis process. merel.si Microwave irradiation can significantly shorten the time required for coupling and deprotection steps, often reducing reaction times from hours to minutes. semanticscholar.org This increase in reaction rate is attributed to the efficient and uniform heating of the solvent and reactants. semanticscholar.org
The combination of water-based synthesis and microwave irradiation offers further green advantages. In the synthesis of Leu-enkephalin using Boc-amino acid nanoparticles in water, microwave irradiation at 70°C allowed for complete coupling reactions in as little as 3 minutes. mdpi.com This represents a significant improvement over conventional heating methods in water, which could require multiple reaction cycles and longer times to achieve similar results. mdpi.com The use of microwave energy has been shown to produce peptides with high purity and yield. merel.sisemanticscholar.org For example, the synthesis of a chimeric antimicrobial peptide using microwave-enhanced SPPS was completed in under 5 hours with 77% purity. merel.si
Table 1: Comparison of Conventional and Microwave-Assisted Aqueous SPPS
| Parameter | Conventional Heating in Water | Microwave-Assisted Synthesis in Water | Reference |
|---|---|---|---|
| Reactants | Non-dispersed Boc-amino acids | Water-dispersible Boc-amino acid nanoparticles | mdpi.com |
| Coupling Time | >15 minutes (2 cycles) | 3 minutes (1 cycle) | mdpi.com |
| Temperature | Not specified | 70 °C | mdpi.com |
| Purity/Yield | Lower efficiency | High yield and purity (e.g., Leu-enkephalin >80% yield, 90% purity) | mdpi.comunive.it |
Enzymatic and Catalytic Methods in Dipeptide Synthesis Involving Phenylalanine Derivatives
Enzymatic and advanced catalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for creating peptide bonds.
Biocatalysis for Amino Acid Esterification and Peptide Bond Formation
Enzymes, or biocatalysts, can catalyze the formation of peptide bonds with high chemo-, regio-, and stereoselectivity under mild, often aqueous, conditions. Proteases such as thermolysin and papain, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific, kinetically controlled conditions. researchgate.net
For the synthesis of dipeptides containing phenylalanine, immobilized chymotrypsin (B1334515) has been used to catalyze the reaction between a hydrophobic N-acetyl phenylalanine methyl ester and a hydrophilic nucleophile. researchgate.net By employing a biphasic system (water-organic solvent), the product, a hydrophobic peptide, partitions into the organic phase, preventing its enzymatic hydrolysis and driving the reaction towards synthesis, achieving yields as high as 95%. researchgate.net Another example is the use of papain to synthesize Z-Ala-Gln with a 35.5% yield under optimized aqueous conditions. researchgate.net Aminopeptidases, such as SSAP from Streptomyces septatus, have also shown efficacy in synthesizing dipeptides like Phe-Phe-OMe from free phenylalanine and Phe-OMe in a high methanol (B129727) concentration medium. asm.org
More recently, one-pot biocatalytic cascades have been developed to produce various L-phenylalanine derivatives from simple precursors like aldehydes or carboxylic acids, highlighting the power of enzymes to construct complex amino acid building blocks. biorxiv.org
Continuous Flow Chemistry Applications in Peptide Synthesis
Continuous flow chemistry has become a powerful tool for peptide synthesis, offering advantages over traditional batch processes in terms of efficiency, safety, and scalability. vapourtec.comchimia.ch In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.chyokogawa.com
For solid-phase peptide synthesis (SPPS), continuous flow (CF-SPPS) systems can significantly reduce reaction times and the amount of excess reagents required. vapourtec.comresearchgate.net This is because reaction by-products are continuously removed, and the interaction between reagents and the solid-supported peptide is highly efficient. vapourtec.com Systems have been developed that allow for the use of as little as 1.5 equivalents of amino acids for coupling, with quantitative conversions achieved in minutes at elevated temperatures and pressures. researchgate.net This technology has been applied to synthesize peptides of various lengths, demonstrating its robustness. researchgate.netnih.gov The compact nature and potential for full automation make flow chemistry an attractive platform for both research and industrial-scale peptide production. yokogawa.com
Table 2: Key Features of Continuous Flow vs. Batch Peptide Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reagent Stoichiometry | Requires large excess of amino acids | Can use near-stoichiometric amounts (e.g., 1.5 eq.) | vapourtec.comresearchgate.net |
| Reaction Time | Longer cycles (hours) | Shorter cycles (minutes) | researchgate.netnih.gov |
| Process Control | Less precise control over mixing and temperature | Precise, reproducible control of conditions | chimia.ch |
| Scalability | Challenging to scale up | Easier to scale up (scale-out) | yokogawa.com |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound, where either the phenylalanine or alanine residue is modified, is crucial for structure-activity relationship studies and the development of new peptide-based molecules. Standard solution-phase and solid-phase methods are often employed for this purpose.
For instance, analogues of the dipeptide Phenylalanine-Arginine-β-naphthylamide (PAβN) have been synthesized by coupling Boc-Phe-OH with various amine derivatives. nih.gov The synthesis of new dipeptides containing phenylalanine derivatives, such as N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methylphenylalanine, has been achieved using the activated ester method in solution-phase synthesis. pensoft.net This involves converting the N-Boc protected alanine into a succinimide (B58015) ester, which then reacts with the phenylalanine analogue. pensoft.net
The synthesis of peptides containing non-standard amino acids, like fluorinated phenylalanines, is also an active area of research. beilstein-journals.org These analogues are typically prepared by first synthesizing the modified amino acid, for example, through Negishi cross-coupling or other advanced organic reactions, and then incorporating it into the peptide chain using standard coupling methods such as those involving EDC/HOBt. beilstein-journals.orgnih.gov The Boc protecting group is commonly used in these syntheses due to its stability and reliable removal under acidic conditions. nih.govmasterorganicchemistry.com
Incorporation of Unnatural Amino Acids in Related Dipeptides
The incorporation of unnatural amino acids (UAAs) or non-proteinogenic amino acids (NPAAs) into peptide sequences is a key strategy for modulating the pharmacological and physicochemical properties of peptides. These modifications can enhance resistance to enzymatic degradation, improve bioavailability, and constrain conformational flexibility to increase receptor affinity and selectivity. While this compound itself is composed of proteinogenic amino acids, its constituent parts are frequently substituted with unnatural analogues in the synthesis of related dipeptides and larger peptide structures.
Research has demonstrated the synthesis of enantiomerically enriched non-protein (S)-α-amino acids through Suzuki coupling reactions. In one method, a Schiff base Ni(II) complex involving 4-bromo-L-phenylalanine is used as a synthon. The subsequent coupling allows for the generation of new carbon-carbon bonds on the side chain of the phenylalanine residue, creating a variety of unnatural derivatives with high optical purity (>99% ee) after isolation. For example, N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine can be coupled with polyaromatic boronic acids to produce fluorescent amino acids like 4-phenanthren-9-yl-L-phenylalanine. Such modified phenylalanine residues can then be incorporated into dipeptide structures analogous to PHE-ALA.
Another common modification involves the use of D-amino acids. The synthesis of bifunctional peptidomimetics has utilized a tetrapeptide analogue of enkephalin, Tyr-D-Ala -Gly-Phe-NH₂, where D-alanine replaces the natural L-alanine. The use of the D-isomer is a classic example of incorporating a non-proteinogenic amino acid to increase peptide stability against proteolysis.
Furthermore, the synthesis of mono-Boc-protected 2,5-diketopiperazines (DKPs), which are cyclic dipeptides, has been achieved using unnatural amino acids like L-phenylglycine (Phg). For instance, cyclo(Boc-L-Phg-L-Ala) and cyclo(Boc-L-Ala-L-Phg) have been synthesized, showcasing the integration of UAAs into a core structure directly related to the Phe-Ala dipeptide.
The following table summarizes examples of unnatural amino acids that have been incorporated in synthetic schemes related to the Phe-Ala dipeptide motif.
| Unnatural Amino Acid (UAA) | Synthetic Context/Method | Parent Compound/Analogue | Reference |
| D-Alanine | Solid-phase peptide synthesis (Boc strategy) | Tyr-D-Ala-Gly-Phe-NH₂ (Enkephalin analogue) | |
| 4-Iodo-L-phenylalanine | Precursor for Suzuki coupling | N-(Boc)-4-(9-phenanthracenyl)-L-phenylalanine | |
| L-Phenylglycine (Phg) | Dipeptide synthesis followed by cyclization | cyclo(Boc-L-Phg-L-Ala) | |
| 4-Bromo-L-phenylalanine | Precursor for Suzuki coupling in a Ni(II) complex | Novel (S)-α-amino acids |
Preparation of Hybrid Peptide and Peptidomimetic Structures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified chemical backbones to improve properties like stability and oral bioavailability. This compound and its derivatives are key starting materials for creating such structures.
Imide-Tethered Peptidomimetics: A notable transformation involves replacing a standard amide bond with an imide linkage. An efficient method has been developed for synthesizing N,N'-orthogonally protected imide-tethered peptidomimetics by coupling in situ generated selenocarboxylates of Nα-protected amino acids with Nα-protected amino acid azides. This strategy has been successfully applied to create hybrid tripeptidomimetics. For instance, the selenocarboxylate derived from Boc-Ala-Phe-OH was coupled with an amino acid azide (B81097) to form a tripeptidomimetic containing both amide and imide functionalities. The reaction was found to be free from racemization, as confirmed by RP-HPLC analysis of the resulting diastereomers.
| Reactants | Product | Yield | Reference |
| Selenocarboxylate of Boc-Ala-Phe-OH + Fmoc-L-Ala-N₃ | Boc-Ala-Phe-ψ[CONHCO]-L-Ala-Fmoc | 76-84% range for similar reactions | |
| Selenocarboxylate of Boc-Ala-Phe-OH + Cbz-Ala-Phe-N₃ | Boc-Ala-Phe-ψ[CONHCO]-Phe-Ala-Cbz | 74% |
Hydrazino Peptides: Another approach to creating peptidomimetics is the incorporation of hydrazino acids, which are α-amino acid analogues where the α-carbon is replaced by a nitrogen atom. The synthesis of hybrid peptidomimetics has been achieved using unprotected chiral α-hydrazino acids, which allow for a straightforward construction of these modified peptides. General procedures involve standard peptide couplings, such as using DCC/HOSu to activate a Boc-protected amino acid (like Boc-Ala-OH) and coupling it with a phenylalanine derivative (H-Phe-R).
Triazole-Containing Peptidomimetics: The peptide bond can also be replaced by a 1,4- or 1,5-disubstituted triazole ring, a well-known bioisostere. These are often synthesized via metal-catalyzed azide-alkyne cycloaddition ("click" chemistry). Diversity-oriented synthesis strategies have used "propagating" building blocks like Boc-L-Ala-OH and Boc-L-Phe-OH to build linear precursors containing terminal azides and alkynes, which are then cyclized to form macrocyclic peptidomimetics containing a triazole moiety. The synthesis of linear peptidomimetics such as Boc-Ala[5Tz]Phe-OH, where a triazole ring replaces the amide bond, has also been reported.
Cyclic Peptidomimetics: Cyclization of the linear dipeptide is a common strategy to create conformationally constrained peptidomimetics.
Diketopiperazines (DKPs): The synthesis of mono-Boc-protected 2,5-diketopiperazines, which are cyclic dipeptides, represents a key transformation. A streamlined protocol involving dipeptide formation, cyclization, Boc-protection, and subsequent deprotection of another protecting group (like PMB) yields these valuable scaffolds, such as cyclo(Boc-L-Phe-L-Ala), with excellent diastereoselectivity.
β-Lactam Scaffolds: β-Lactam rings can act as reverse-turn surrogates in peptides. Efficient, epimerization-free methods have been developed to elaborate α-amino-β-lactam groups by coupling them with activated amino acids like Boc-Ala-H.
Hybrid Materials: Beyond discrete molecules, di- and tripeptides are used to form larger supramolecular structures. For example, a related tripeptide, Boc-Phe-Phe-Ala-OH, has been shown to form hydrogels. These hydrogels can incorporate silver nanoparticles to create hybrid materials where the nanoparticles are fabricated along the gel's nanofibers through non-covalent interactions. This demonstrates the utility of the peptide scaffold in creating soft materials with tunable mechanical properties.
Applications in Drug Discovery and Medicinal Chemistry: Leveraging the Boc Phe Ala Oh Scaffold
Design and Development of Peptide-Based Therapeutics
BOC-PHE-ALA-OH as a Core Building Block for Bioactive Peptides
This compound serves as a fundamental building block in the synthesis of more complex and biologically active peptides. chemimpex.com The tert-butoxycarbonyl (Boc) group at the N-terminus is a crucial feature, providing stability during various chemical reactions and preventing unwanted side reactions at the amino group. chemimpex.com This allows for the controlled, stepwise elongation of peptide chains, a cornerstone of solid-phase peptide synthesis (SPPS). sigmaaldrich.com
Targeting Specific Biological Pathways and Receptors with this compound Derivatives
The structural framework of this compound is instrumental in designing peptide-based drugs that target specific biological pathways. chemimpex.com By modifying the core dipeptide or incorporating it into larger sequences, researchers can develop molecules that interact with specific receptors or enzymes, thereby modulating their activity. For instance, derivatives of the BOC-Phe scaffold have been investigated for developing targeted therapies in cancer research, where specific peptide sequences are designed to interact selectively with cancer cells. chemimpex.com
In one area of research, a derivative of Boc-Phe-OH was coupled to a homoisoflavonoid, resulting in a compound (SH11037) with markedly enhanced antiangiogenic activity in human retinal endothelial cells (HRECs). nih.gov This highlights the utility of the Boc-phenylalanine moiety in creating derivatives that can selectively target pathways involved in disease, offering potential for more focused therapeutic interventions. nih.gov The ability to use this compound and related structures as starting points allows for the systematic modification and optimization of lead compounds to improve their efficacy and selectivity for a given biological target.
Development of Enzyme Inhibitors Based on this compound Analogues
The this compound scaffold has proven to be a valuable template for the rational design of various enzyme inhibitors. The specific arrangement of its amino acid residues can be tailored to fit the active sites of target enzymes, leading to the development of potent and selective inhibitors for therapeutic use.
This compound has been directly utilized in the synthesis of potent human renin inhibitors. nih.gov Renin is an aspartic protease that plays a critical, rate-limiting role in the renin-angiotensin system, which regulates blood pressure. Research has shown that coupling various nonpeptide fragments, which act as replacements for the scissile bond in angiotensinogen, to the C-terminus of this compound produces effective renin inhibitors. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that the nature of the amino acids and appended side chains significantly influences inhibitory potency. For example, inhibitors containing histidine at the P2 position (adjacent to phenylalanine) generally show greater potency than those with alanine (B10760859) at the same position. nih.gov Furthermore, within a series of inhibitors built upon the this compound framework, modifications to other parts of the molecule, such as the P1 side chain, have a direct impact on activity. nih.gov
| P1 Side Chain | Relative Inhibitory Potency | Comments |
|---|---|---|
| Cyclohexylmethyl | Most Potent | Optimal fit within the enzyme's active site. |
| Benzyl (B1604629) | Potent | Less potent than cyclohexylmethyl analogues. |
| Cyclohexyl or Isobutyl | Moderately Potent | Less potent than benzyl analogues. |
| Adamantylmethyl or Benzhydryl | Much Less Active | Larger side chains likely cause steric hindrance. |
These findings underscore the importance of the this compound scaffold as a foundational element for constructing and optimizing novel renin inhibitors.
The BOC-Phe moiety, a key component of this compound, has been successfully used to develop inhibitors for kinases, a class of enzymes often dysregulated in diseases like cancer. nih.govacs.org A notable example is the development of a covalent inactivator for AKT kinase, a crucial node in cell signaling pathways that promote survival and growth. nih.govacs.org
Researchers designed a molecule, Boc-Phe-vinyl ketone, based on the observation that the phenylalanine residue of a substrate binds near a reactive cysteine (Cys310) in the AKT active site. nih.gov This compound was identified as a potent, submicromolar inhibitor of AKT1. acs.org Further studies demonstrated that it was ~90-fold more selective for AKT1 over the closely related PKAα kinase. nih.govacs.org
| Compound | Target Kinase | IC₅₀ |
|---|---|---|
| Boc-Phe-vinyl ketone | AKT1 | 580 nM |
| Boc-Phe-vinyl ketone | PKAα | 52.6 μM |
The success of this Boc-Phe-based inhibitor provides a proof-of-principle that this scaffold can be used to create substrate-competitive covalent inhibitors, offering a pathway to develop more selective and potent kinase inhibitors. nih.govacs.org
Inhibition of pancreatic lipase (B570770) is a therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. mdpi.com Research into novel lipase inhibitors has explored peptide-based structures, including those derived from the N-Boc-Phe scaffold.
Studies have shown that short peptides containing N-Boc-L-Phenylalanine can exhibit significant anti-lipase activity. In one study, a series of mixed α and β-peptides were synthesized, and a compound, N-Boc-Phe-β-Pro-OCH₃, demonstrated 90% inhibition of pancreatic lipase. mdpi.com This peptide and others in the series were identified as potential lead molecules for further development into anti-obesity agents. mdpi.com While this specific example replaces alanine with a proline derivative, it highlights the utility of the N-Boc-Phe unit as a critical component for designing lipase inhibitors. The hydrophobic nature of the phenylalanine side chain is likely important for interacting with the lipase active site, which itself is adapted to binding lipids. mdpi.com
Kinase Inhibitors
Peptidomimetic Design and Pharmacological Enhancement
Peptides are often limited as therapeutic agents due to poor metabolic stability and low bioavailability. Peptidomimetic design aims to overcome these limitations by modifying the peptide structure to mimic its biological activity while improving its drug-like properties. researchgate.net The this compound scaffold is a starting point for such designs, where the essential pharmacophoric elements (the side chains of phenylalanine and alanine) can be maintained in a more robust, non-peptide backbone.
A primary challenge in peptide-based drug development is their rapid degradation by proteases in the body. Several strategies are employed to enhance the in vivo stability of scaffolds like this compound.
Protecting Groups: The N-terminal Boc group itself provides a degree of stability against aminopeptidases. chemimpex.com While often used as a temporary protecting group in synthesis, its principles can be applied in designing N-terminal modifications that permanently block enzymatic degradation.
Amino Acid Modification: Introducing non-natural amino acids or changing the chirality (from L- to D-amino acids) can disrupt the recognition sites for proteases, thereby increasing the peptide's half-life.
Backbone Modification: The peptide bond itself is a key site of enzymatic cleavage. Replacing the amide bond with a pseudo-peptide bond (e.g., ester, ether, or thioether) can render the molecule resistant to proteolysis. nih.gov
Cyclization: Converting linear peptides into cyclic structures is a powerful strategy to enhance stability. Cyclization reduces conformational flexibility, which can lock the molecule in its bioactive conformation and protect it from exopeptidases. orientjchem.org This could be achieved by forming a lactam bridge between the C-terminus and a modified side chain.
Prodrug Approach: The water solubility and bioavailability of lipophilic drugs can be improved by conjugating them with di- or oligopeptide moieties. csic.es This approach uses enzymes like dipeptidyl-peptidase IV (DPP IV) to cleave the peptide promoiety in a controlled manner, releasing the active drug. csic.es
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological function and are crucial for optimizing lead compounds. bachem.com For the this compound scaffold, SAR studies would involve systematically modifying each component to determine its contribution to activity.
Key modifications for SAR studies include:
N-Terminal Group: The Boc group can be replaced with other protecting groups or removed entirely. In some studies on salicylamide (B354443) derivatives with amino acid linkers, the N-Boc protected compounds were inactive, while their deprotected amino derivatives showed potent antiproliferative activity, indicating a free N-terminus was crucial for the desired effect. nih.gov
Phenylalanine (Phe) Residue: The aromatic ring of phenylalanine is often critical for hydrophobic and π-stacking interactions with biological targets. peptide.com Modifications could include substituting the phenyl ring with other aromatic or heteroaromatic groups or using different non-natural aromatic amino acids.
Alanine (Ala) Residue: The small, neutral side chain of alanine can be replaced with other amino acids of varying size, polarity, and charge (e.g., valine for increased bulk, glycine (B1666218) for more flexibility, or lysine (B10760008) to introduce a positive charge). Studies on cholic acid-based antimicrobial agents have shown that incorporating a positive charge via residues like lysine is important for antibacterial potency. mdpi.com
C-Terminal Group: The carboxylic acid can be converted to an ester, amide, or alcohol to alter polarity, solubility, and hydrogen bonding capacity.
The following interactive table illustrates a hypothetical SAR study on a this compound derivative, demonstrating how structural changes could influence a target activity based on established medicinal chemistry principles.
| Compound | R1 (N-Terminus) | R2 (Position 1) | R3 (Position 2) | R4 (C-Terminus) | Relative Activity | Rationale for Change |
| Parent | Boc- | L-Phe | L-Ala | -OH | 1x | Baseline compound. |
| Derivative 1 | H- | L-Phe | L-Ala | -OH | 15x | A free amine can enhance binding or cell permeability in some targets. nih.gov |
| Derivative 2 | Boc- | L-Phe(4-Cl) | L-Ala | -OH | 3x | Halogen substitution on the phenyl ring can alter electronic properties and hydrophobic interactions. |
| Derivative 3 | Boc- | L-Phe | L-Lys | -NH2 | 8x | Introducing a positive charge and an amide can improve antimicrobial activity and membrane interaction. mdpi.com |
| Derivative 4 | Boc- | D-Phe | L-Ala | -OH | 0.5x | Changing stereochemistry can disrupt binding to a chiral active site. |
| Derivative 5 | Ac- | L-Phe | L-Ala | -OH | 1.2x | Acetyl (Ac) group as an alternative N-terminal cap, slightly altering steric and electronic profile. |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Covalent modulators are designed to form a permanent chemical bond with their biological target, often leading to irreversible inhibition. A non-covalent scaffold like this compound can be converted into a covalent modulator by incorporating a reactive electrophilic group, or "warhead." This warhead is designed to react with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the target protein's active site.
Potential modifications to the this compound scaffold to create a covalent modulator could include:
C-Terminal Modification: Attaching an electrophilic group such as a vinyl sulfone, acrylamide, or fluoromethyl ketone to the C-terminal carboxylate.
Side-Chain Modification: Replacing the alanine with an amino acid containing a reactive group, such as a modified lysine or cysteine.
The mechanism of action involves initial non-covalent binding of the peptidomimetic to the target, driven by interactions of the Phe and Ala side chains. This positions the electrophilic warhead in close proximity to the target nucleophile, facilitating the formation of a stable covalent bond and leading to irreversible modulation of the protein's function.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Therapeutic Potential and Preclinical Evaluation of Related Peptides
While this compound is primarily a building block, related N-Boc protected dipeptides have been evaluated in various preclinical models for therapeutic applications, particularly in cancer and infectious diseases. chemimpex.com
Dipeptide-based nanostructures are emerging as promising vehicles for targeted drug delivery in cancer therapy, offering advantages like biocompatibility and biodegradability. thno.org The self-assembly properties of certain dipeptides are key to this application.
Dipeptide Nanoparticles for Drug Encapsulation: In one study, nanoparticles were synthesized from tert-butyloxycarbonyl protected diphenylalanine (Boc-FF). nih.gov These nanoparticles were loaded with the chemotherapy drug epirubicin (B1671505) and tested on non-small cell lung cancer cells. The results showed that the epirubicin-loaded Boc-FF particles significantly increased DNA damage and apoptosis in the cancer cells, suggesting they could serve as an effective drug carrier system. nih.govresearchgate.net
Fluorescent Nanoparticles for Imaging and Delivery: Researchers have also developed photostable and biocompatible nanoparticles from Boc-protected tyrosine-tryptophan dipeptides. rsc.org These nanoparticles not only encapsulate and deliver drugs like doxorubicin (B1662922) but also possess intrinsic fluorescence, allowing for real-time monitoring of their entry into cells. rsc.org
Prodrugs Targeting the Tumor Microenvironment: Another strategy involves conjugating a dipeptide to an anticancer drug to create a prodrug. Annonaceous acetogenins, which are potent anticancer compounds, were linked to a Boc-Gly-Pro dipeptide. researchgate.net This dipeptide sequence is designed to be cleaved by fibroblast activation protein (FAP), an enzyme that is overexpressed in many tumors, allowing for targeted release of the cytotoxic agent within the tumor microenvironment. researchgate.net
The table below summarizes key findings from preclinical research on related dipeptide systems in oncology.
| Dipeptide System | Application | Drug/Payload | Cancer Model | Key Finding | Reference |
| Boc-diphenylalanine (Boc-FF) | Nanoparticle Carrier | Epirubicin | Non-small cell lung cancer (A549 cells) | Significantly reduced cell viability and increased DNA damage and apoptosis. nih.govresearchgate.net | researchgate.net, nih.gov |
| Boc-Tyr-Trp | Fluorescent Nanoparticle | Doxorubicin | Lung Cancer Cells | Facilitated intracellular drug delivery with real-time imaging capabilities. rsc.org | rsc.org |
| Boc-Gly-Pro | Prodrug Linker | Annonaceous acetogenin | (Targeting FAP) | Designed for specific cleavage and drug release by the tumor-associated enzyme FAP. researchgate.net | researchgate.net |
| Fmoc-Trp(Boc)-OH | Nanoparticle Carrier | Doxorubicin | Glioma Cells | Nanoparticle-encapsulated drug was more efficient at killing cancer cells than the free drug. acs.org | acs.org |
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Short, modified peptides are attractive candidates due to their diverse mechanisms of action.
Broad-Spectrum Antibacterial Activity: Studies have shown that Boc-protected dipeptides composed of hydrophobic amino acids, such as phenylalanine and tryptophan, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Their mechanism may involve membrane permeabilization and the formation of nanostructures that disrupt bacterial integrity. researchgate.net
Antifungal and Antibacterial Dipeptide Esters: In one study, various protected dipeptides were synthesized and tested. The compound BOC-Phe-Pro-OMe showed notable antifungal activity against Aspergillus fumigatus and good antibacterial activity against Gram-negative bacteria like E. coli and Salmonella typhimurium. orientjchem.org
Triazole and Thiazole (B1198619) Conjugates: The antimicrobial potency of dipeptides can be enhanced by conjugating them with other chemical moieties. A library of N-Boc protected Leucine-linked 1,2,3-triazoles produced compounds with good to excellent activity against various bacterial and fungal strains. researchgate.net Similarly, conjugating amino acids to thiazole motifs has resulted in enhanced antibacterial and antifungal properties. researchgate.net
The following table summarizes the antimicrobial activities reported for several dipeptide derivatives.
| Compound/Derivative Class | Target Organisms | Activity Noted | Reference |
| Boc-Phe-Trp-OMe & Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | MIC90 values ranging from 230 to 400 µg/mL; biofilm eradication. researchgate.net | researchgate.net |
| BOC-Phe-Pro-OMe | Aspergillus fumigatus (fungus), E. coli, S. typhimurium (bacteria) | Maximum inhibition zone of 11mm against A. fumigatus. Good activity against Gram-negative bacteria. orientjchem.org | orientjchem.org |
| Leucine-linked 1,2,3-triazoles | S. entrica, B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger | Some compounds were more potent than or comparable to ciprofloxacin (B1669076) and fluconazole. researchgate.net | researchgate.net |
| Thiazole-amino acid conjugates | Bacteria and Fungi | Chloro-substituted tryptophan analogues showed the highest antibacterial activity. researchgate.net | researchgate.net |
| Isoquinoline-dipeptide hybrids | Bacteria and Fungi | Showed significant binding interactions with E. coli DNA gyrase. acs.org | acs.org |
Modulation of Protein Accumulation in Neurodegenerative Disorders
The aggregation of misfolded proteins, such as amyloid-beta (Aβ), is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. jst.go.jp The phenylalanine residue, with its aromatic side chain, is known to be crucial in the π–π stacking interactions that drive amyloid formation. jst.go.jp Consequently, peptide-based molecules containing phenylalanine and alanine are being investigated for their potential to interfere with and modulate this aggregation process.
Research has shown that substituting key phenylalanine residues in the Aβ peptide with alanine can destabilize the resulting fibrils and lessen the peptide's neurotoxicity and its capacity to induce protein oxidation. acs.orgnih.gov This highlights the critical role of the phenylalanine moiety in the aggregation cascade. Building on this, scientists have designed novel molecules that leverage the Phe-Ala structure to disrupt the formation of toxic protein aggregates.
One notable study developed two isomers of an Ala-Phe dipeptide-linked perylenebisimide. nih.gov These compounds were designed to interact with the hydrophobic regions of the Aβ peptide, directing its aggregation into an "off-pathway" that prevents the formation of mature, toxic fibrils. nih.gov One of the isomers, in particular, demonstrated high selectivity for toxic Aβ oligomers and was able to inhibit the fibrillation of Aβ peptides, not only in commercial solutions but also in human cerebrospinal fluid (CSF) samples. nih.gov The ability of these small molecules to modulate the aggregation of key proteins from an early stage underscores the potential of the Phe-Ala scaffold in developing therapeutics for neurodegenerative disorders. nih.gov Further studies have reinforced that small peptide fragments designed to mimic sequences within the Aβ peptide can compete with its self-assembly, thereby interfering with amyloid formation. researchgate.net
Anthelmintic Activity Studies of Cyclic Peptides Containing Related Units
Cyclic peptides isolated from natural sources are known to possess a wide range of pharmacological activities, including anthelmintic properties. rjpbcs.commdpi.com The synthesis of nature-inspired cyclic peptides allows for the creation of novel compounds with enhanced potency and stability. The Phe-Ala dipeptide unit is a component of some of these biologically active cyclic structures.
A significant example is the synthesis of segetalin D, a natural cyclic heptapeptide. ptfarm.pl In one study, this compound was synthesized by coupling a tripeptide unit with a tetrapeptide unit, Boc-Ser-Phe-Ala-Phe-OMe, which contains the Phe-Ala sequence. rjpbcs.comptfarm.pl The resulting cyclized peptide was then tested for its biological activities. The study revealed that the synthesized segetalin D exhibited potent anthelmintic activity against several species of earthworms at a concentration of 2 mg/mL. ptfarm.pl This demonstrates that cyclic peptide frameworks incorporating the Phe-Ala motif are promising candidates for the development of new anthelmintic agents. ptfarm.plresearchgate.net
| Compound | Target Organisms | Concentration | Observed Effect | Reference |
| Segetalin D (contains Phe-Ala unit) | Eudrilus species | 2 mg/mL | Potent anthelmintic activity | ptfarm.pl |
| Segetalin D (contains Phe-Ala unit) | Megascoplex konkanensis | 2 mg/mL | Potent anthelmintic activity | ptfarm.pl |
| Segetalin D (contains Phe-Ala unit) | Pontoscotex corethruses | 2 mg/mL | Potent anthelmintic activity | ptfarm.pl |
Bioconjugation and Advanced Drug Delivery Systems
Bioconjugation is a chemical strategy used to link molecules together, at least one of which is a biomolecule, to create novel constructs with enhanced properties. researchgate.net The this compound scaffold is well-suited for such applications due to its defined chemical structure and the presence of a carboxylic acid group that can be readily activated for coupling reactions.
Conjugation for Enhanced Therapeutic Efficacy
The conjugation of peptides or amino acids to bioactive molecules is a widely used strategy to improve the therapeutic profile of drugs. nih.gov This approach can enhance solubility, stability, and cell permeability, leading to improved bioavailability and efficacy. nih.gov The this compound dipeptide can be used as a component in these conjugates.
One major application is in the development of peptide-based hydrogels for sustained drug release. mdpi.com Dipeptides containing aromatic residues like phenylalanine can self-assemble into nanofibrous networks, forming hydrogels that can encapsulate therapeutic agents. mdpi.comacs.orgacs.org For instance, hydrogels based on the Fmoc-Phe-Phe dipeptide have been successfully used to deliver anticancer drugs like paclitaxel (B517696) and anti-inflammatory drugs. mdpi.comfrontiersin.org By incorporating a this compound derived unit into a larger structure, it is possible to design injectable, biocompatible, and biodegradable drug delivery systems that provide controlled and localized release of therapeutics, minimizing systemic side effects. acs.orgacs.org Furthermore, the conjugation of peptide fragments can facilitate the transport of drugs across biological barriers, such as the blood-brain barrier. nih.gov
Application in Diagnostics and Biomaterial Development
The self-assembling properties of peptides containing aromatic residues like phenylalanine make them excellent candidates for the development of advanced biomaterials. researchgate.net Hydrogels formed from these peptides have applications not only in drug delivery but also in tissue engineering and diagnostics. acs.orgmdpi.commdpi.com
These peptide-based hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for 3D cell culture and tissue regeneration. acs.orgmdpi.com The physicochemical properties of these hydrogels can be tuned by modifying the peptide sequence, making them adaptable for various applications. acs.org For example, conductive hydrogels have been created by incorporating conductive nanoparticles into a dipeptide hydrogel network, creating a material suitable for use in biosensors. acs.org
In the field of diagnostics, bioconjugation techniques can be used to attach this compound derived peptides to reporter molecules, such as fluorescent dyes or nanoparticles. These conjugates can then be used to develop targeted imaging agents or components of biosensors. researchgate.netacs.org The ability to create functional materials like hydrogels and specific molecular probes highlights the versatility of the this compound scaffold in the advancement of biomedical technology. acs.orgmdpi.com
Biochemical and Biophysical Investigations of Dipeptide Systems
Protein Engineering and Functional Modification Utilizing Peptide Scaffolds
N-terminally protected dipeptides, such as BOC-PHE-ALA-OH, serve as fundamental building blocks in the field of peptide and protein chemistry. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise synthesis of longer peptide chains, a process central to creating complex biomolecules and modifying proteins. chemimpex.com While specific, large-scale protein engineering applications documented for this compound are not extensively detailed in current literature, its structural components are representative of dipeptide scaffolds used for such purposes.
These scaffolds are instrumental in several areas:
Peptide Synthesis : As a protected amino acid derivative, it is crucial for the methodical construction of bioactive peptides. chemimpex.com The Boc group prevents unwanted reactions at the amino terminus during the coupling of subsequent amino acids.
Protein Modification : Dipeptide units can be incorporated into larger protein structures to enhance stability and functionality. chemimpex.com This is vital for biotechnological applications, including the development of more robust enzymes or novel vaccine components. chemimpex.com
Development of Peptidomimetics : The modification of native peptide sequences with units like this compound can improve metabolic stability and biological activity by altering their susceptibility to degradation by proteases. nih.gov
Self-Assembly and Supramolecular Chemistry of Dipeptides
The spontaneous organization of small molecules into well-ordered, larger structures through non-covalent interactions is a cornerstone of supramolecular chemistry. dergipark.org.trnih.gov Dipeptides, due to their simplicity and inherent ability to form hydrogen bonds, are excellent candidates for studying and creating self-assembling systems. dergipark.org.trnih.gov These interactions, which include hydrogen bonding, hydrophobic effects, and π-π stacking, govern the formation of complex nanostructures. dergipark.org.tracs.org
Formation of Hydrogelators and Advanced Functional Materials
A significant application of dipeptide self-assembly is the formation of hydrogels—three-dimensional networks of nanofibers that can entrap large volumes of water. nih.govfrontiersin.org These materials are of great interest for biomedical applications due to their biocompatibility. dergipark.org.tr
However, not all dipeptides are effective hydrogelators. The ability to form a stable hydrogel is highly dependent on the specific amino acid sequence and protecting groups. Research has shown that while some N-Boc-protected dipeptides are potent gelators, others are not. A notable study demonstrated that the dipeptide Boc-Phe-Aib-OH forms a robust, self-healing hydrogel upon the addition of sodium hydroxide. nih.govacs.org In direct comparison under the same experimental conditions, several analogues, including This compound , failed to form a hydrogel. nih.govacs.orgresearchgate.netfrontiersin.org This highlights the subtle yet critical role that the chemical structure of each amino acid residue plays in the capacity for supramolecular self-assembly into a gel matrix.
Molecular Interactions Governing Self-Assembly (e.g., pH, ionic strength)
The self-assembly of dipeptides is a delicate balance of non-covalent forces that can be finely tuned by external environmental conditions. dergipark.org.trmdpi.com Key factors include pH and ionic strength, which can trigger or inhibit the assembly process. mdpi.comresearchgate.net
Effect of pH : The pH of the aqueous solution dictates the protonation state of the terminal carboxyl and amino groups, as well as any acidic or basic side chains. rsc.orgacs.org For a dipeptide like this compound, the C-terminal carboxylic acid group is the primary site of pH sensitivity. At low pH, the carboxyl group is protonated (-COOH), removing the negative charge and reducing electrostatic repulsion between molecules. rsc.organu.edu.au This often promotes the hydrogen bonding and hydrophobic interactions necessary for self-assembly into nanofibers. anu.edu.au Conversely, at higher pH values, the deprotonated carboxylate group (-COO⁻) can create repulsive forces that hinder or reverse the assembly process. rsc.org
Effect of Ionic Strength : The concentration of salt ions in the solution also plays a crucial role. mdpi.comresearchgate.net The presence of ions can shield the electrostatic charges on the peptide molecules. mdpi.com This charge-shielding effect weakens electrostatic repulsion, which can facilitate the aggregation of peptide monomers even at pH levels where they would normally repel each other. researchgate.netacs.org This can lead to an increase in intermolecular hydrophobic forces, further promoting polymerization and self-assembly. mdpi.com
These principles govern the dynamic nature of dipeptide-based materials, allowing for the design of "smart" hydrogels that respond to specific environmental stimuli. cdnsciencepub.com
| Factor | Mechanism of Action | General Effect on Self-Assembly | Reference |
|---|---|---|---|
| pH | Alters the protonation state of ionizable groups (e.g., C-terminal -COOH). Lowering pH neutralizes negative charges, reducing electrostatic repulsion. | Often promotes assembly at lower pH values by enhancing hydrogen bonding and hydrophobic interactions. | rsc.organu.edu.au |
| Ionic Strength | Salt ions in solution shield surface charges on peptide molecules, reducing electrostatic repulsion. | Generally promotes assembly by allowing molecules to come closer together, strengthening hydrophobic and other non-covalent interactions. | mdpi.comresearchgate.netacs.org |
Comparative Analysis of Gelation Properties with this compound Analogues
The failure of this compound to form a hydrogel under conditions where its analogues succeed provides critical insight into the structural requirements for gelation. The most direct comparison comes from a study where several analogues of the potent hydrogelator Boc-Phe-Aib-OH were tested. nih.govacs.orgfrontiersin.org
| Compound | Structure | Hydrogel Formation (with NaOH) | Reference |
|---|---|---|---|
| Boc-Phe-Aib-OH | Boc-NH-CH(CH₂C₆H₅)-CO-C(CH₃)₂-COOH | Yes | nih.govacs.org |
| This compound | Boc-NH-CH(CH₂C₆H₅)-CO-NH-CH(CH₃)-COOH | No | nih.govacs.orgresearchgate.netfrontiersin.org |
| Boc-Tyr-Aib-OH | Boc-NH-CH(CH₂C₆H₄OH)-CO-C(CH₃)₂-COOH | No | nih.govacs.org |
| Boc-Trp-Aib-OH | Boc-NH-CH(CH₂C₈H₆N)-CO-C(CH₃)₂-COOH | No | nih.govacs.org |
| Boc-Phe-Gly-OH | Boc-NH-CH(CH₂C₆H₅)-CO-NH-CH₂-COOH | No | nih.govacs.org |
| Boc-Aib-Phe-OH | Boc-NH-C(CH₃)₂-CO-NH-CH(CH₂C₆H₅)-COOH | No | nih.govacs.org |
The key difference between the successful gelator (Boc-Phe-Aib-OH) and the unsuccessful one (this compound) lies in the C-terminal amino acid: α-aminoisobutyric acid (Aib) versus Alanine (B10760859) (Ala). The two methyl groups on the α-carbon of Aib create a significant steric constraint not present in alanine, which has only one methyl group. This structural rigidity in the Aib-containing peptide likely influences the peptide backbone conformation in a way that favors the specific intermolecular interactions required for nanofiber formation and subsequent hydrogelation.
Further studies on other dipeptide systems reinforce this principle. For instance, comparisons between Boc-diphenylalanine analogues with α, β, and γ-amino acids show that small changes in the peptide backbone, such as the addition of a methylene (B1212753) group, dramatically alter self-assembly behavior, leading to different nanostructures like spheres or fibers. nih.govresearchgate.net The tendency of Boc-α(S)Phe-α(S)Phe-OH to form spheres contrasts with the fiber-forming capabilities of its β and γ homologues, which are more effective at creating hydrogels. nih.govresearchgate.net This demonstrates that molecular flexibility and the spatial arrangement of interacting groups are paramount for directing self-assembly toward functional materials like hydrogels.
Analytical and Characterization Methodologies in Research on Boc Phe Ala Oh
Spectroscopic Techniques for Structural Elucidation of BOC-PHE-ALA-OH and its Products
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to verify the successful coupling of the phenylalanine and alanine (B10760859) residues.
In ¹³C NMR studies of this compound, characteristic chemical shifts are observed for the various carbon atoms within the molecule. Research has reported the following peaks for the methyl ester precursor, Boc-Phe-Ala-OMe, which provides a close reference for the free acid. rsc.org
| Carbon Atom | Chemical Shift (δ in ppm) |
| Carbonyl (Ala) | 173.05 |
| Carbonyl (Phe, amide) | 170.93 |
| Carbonyl (Boc) | 154.92 |
| Aromatic C (quaternary) | 136.72 |
| Aromatic CH | 129.59, 128.86, 127.18 |
| C (Boc) | 79.16 |
| α-C (Phe) | 55.87 |
| OCH₃ (ester) | 52.63 |
| α-C (Ala) | 48.32 |
| β-C (Phe) | 38.55 |
| CH₃ (Boc) | 28.46 |
| CH₃ (Ala) | 18.58 |
| Note: Data is for the methyl ester derivative (Boc-Phe-Ala-OMe) in CDCl₃. rsc.org |
Proton (¹H) NMR spectroscopy further corroborates the structure by identifying the chemical environment of the protons in the molecule.
Mass spectrometry is a critical technique for determining the molecular weight of this compound and its reaction products, confirming their identity. Time-of-flight mass spectrometry (TOF-MS) is often employed for this purpose. For this compound, the expected molecular weight is approximately 336.39 g/mol . Mass spectrometry results typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
In one study, the mass spectrum of this compound showed a sodium adduct [M+Na]⁺ at m/z 372. rsc.org Fragmentation analysis can also provide structural information, for instance, the loss of the Boc group is a common fragmentation pathway observed in the mass spectra of Boc-protected peptides. rsc.org
| Ion | m/z (observed) |
| [M+Na]⁺ | 372 |
| [M+K]⁺ | 388 |
| [M-Boc+H]⁺ | 251 |
| [M-Boc+Na]⁺ | 273 |
| Note: Data corresponds to this compound. rsc.org |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands for the N-H, C=O, and C-O bonds. In a study on the synthesis of H-Phe-Ala-OH, the precursor this compound was synthesized and subsequently deprotected. bas.bg The IR spectrum of the final product, H-Phe-Ala-OH, was analyzed, and by comparing it with the spectrum of its hydrochloride salt, the characteristic bands for the zwitterionic form were identified. bas.bg The analysis of the BOC-protected precursor would similarly show characteristic bands for the urethane (B1682113) and carboxylic acid groups. For instance, the C=O stretching vibrations of the Boc group and the carboxylic acid would be prominent. The amide I and amide II bands, characteristic of the peptide bond, are also key features in the IR spectrum.
Mass Spectrometry
Chromatographic Methods for Separation and Analysis of this compound and Peptide Products
Chromatographic techniques are essential for the purification of this compound and for assessing its purity, as well as the stereochemical integrity of the chiral centers.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Reversed-phase HPLC, often using a C18 column, is employed to separate the dipeptide from any starting materials, reagents, or side products. Purity levels are typically determined by integrating the peak area in the chromatogram, with research-grade materials often exceeding 95% purity. rsc.orgvwr.com
Furthermore, chiral HPLC is crucial for assessing the stereoisomeric purity of this compound and its derivatives. Since both phenylalanine and alanine are chiral amino acids, the synthesis can potentially lead to the formation of diastereomers (e.g., BOC-L-Phe-D-Ala-OH). Chiral stationary phases (CSPs) are used to separate these stereoisomers. chiraltech.com The ability to confirm the stereochemical integrity is vital, as the biological activity and self-assembly properties of peptides are highly dependent on their stereochemistry. Methods often involve pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. researchgate.netresearchgate.net
Microscopic and Scattering Techniques for Supramolecular Structure Characterization
While specific studies focusing solely on the supramolecular structures of this compound are not extensively documented in the provided search results, the methodologies used for similar dipeptides provide a framework for how such characterization would be approached. Techniques like scanning electron microscopy (SEM), dynamic light scattering (DLS), and small-angle X-ray scattering (SAXS) are powerful tools for investigating the self-assembly of peptides into higher-order structures.
For instance, SEM has been used to visualize the morphology of self-assembled nanostructures of other Boc-protected dipeptides, such as Boc-Phe-Ile and Boc-Phe-Phe, which can form structures like microspheres, nanotubes, and nanowires depending on the conditions. mdpi.comresearchgate.netmdpi.com These studies reveal how solvent conditions and other factors influence the final morphology of the peptide assemblies. mdpi.com
Dynamic light scattering (DLS) is employed to determine the hydrodynamic size of self-assembled particles in solution. rsc.orgresearchgate.net This technique provides information on the size distribution of aggregates, which is crucial for understanding the initial stages of self-assembly and the stability of the resulting nanostructures. rsc.orgnih.gov
Dynamic Light Scattering (DLS) for Nanoparticle and Assembly Size Distribution
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. The method works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the rate of these intensity fluctuations, the hydrodynamic diameter of the particles can be determined.
In the context of this compound, DLS analysis would be employed to determine if the dipeptide forms nano- or micro-scale assemblies in solution. This would involve dissolving the compound in a suitable solvent system and measuring the size of any resulting aggregates. The polydispersity index (PDI), also obtained from DLS, would provide information on the uniformity of the particle sizes.
However, research focused on the hydrogelation capabilities of dipeptides has indicated that this compound, unlike some of its analogues such as Boc-Phe-Aib-OH, does not form a hydrogel under the tested conditions. acs.orgnih.govresearchgate.netresearchgate.net As a result of its failure to form such self-assembled structures, further characterization by techniques like DLS was not pursued in these studies, and specific data on the hydrodynamic size of this compound assemblies are not available in the reviewed scientific literature.
Table 1: Representative DLS Data for Dipeptide Assemblies (Note: No specific DLS data for this compound is available in the reviewed literature. The table structure is provided for illustrative purposes of how such data would be presented.)
| Parameter | Value |
| Z-Average (d.nm) | Data Not Available |
| Polydispersity Index (PDI) | Data Not Available |
| Solvent System | Data Not Available |
Scanning Electron Microscopy (SEM) for Morphological Analysis of Self-Assembled Structures
Scanning Electron Microscopy is a powerful imaging technique that provides detailed high-resolution images of a sample's surface topography. In an SEM, a focused beam of electrons is scanned across the surface of a sample, and the interactions of the electrons with the sample produce various signals that can be detected to form an image. SEM is particularly valuable in materials science and nanotechnology for visualizing the shape, size, and texture of micro- and nanostructures.
For dipeptides capable of self-assembly, SEM is used to analyze the morphology of the resulting structures, such as nanofibers, nanotubes, nanospheres, or complex networks within a hydrogel. acs.orgnih.gov This involves preparing a sample of the self-assembled material, typically by drying it (creating a xerogel) and coating it with a thin layer of conductive material like gold to prevent charge buildup from the electron beam. acs.orgnih.gov
In studies investigating a range of dipeptides for their self-healing hydrogel properties, this compound was included as an analogue for comparison. acs.orgresearchgate.netresearchgate.net These studies reported that this compound failed to form a hydrogel, and consequently, no SEM analysis was performed on this specific compound. acs.orgnih.govresearchgate.net Therefore, there are no available research findings or images detailing the morphology of any self-assembled structures from this compound.
Table 2: Morphological Characteristics of Dipeptide Structures via SEM (Note: No specific SEM data for this compound is available in the reviewed literature. The table structure illustrates how such findings would be summarized.)
| Observed Morphology | Size Range | Preparation Conditions |
| Data Not Available | Data Not Available | Data Not Available |
Future Directions and Emerging Research Avenues for Boc Phe Ala Oh Research
Innovations in Sustainable Synthesis of BOC-PHE-ALA-OH
Traditional peptide synthesis, including that of dipeptides like this compound, has been characterized by high consumption of hazardous solvents, excess reagents, and the generation of significant chemical waste. advancedchemtech.comnih.gov The drive towards green chemistry is fostering innovations aimed at creating more environmentally benign and efficient synthetic routes.
Key emerging strategies applicable to the synthesis of this compound include:
Green Solvents and Reaction Media: Research is focused on replacing conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.orgeuroapi.com Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, and even water-based systems are being explored for both solid-phase and liquid-phase synthesis. advancedchemtech.comeuroapi.com For a compound like this compound, which may be synthesized in solution, the use of recyclable or biodegradable solvents is a key area of innovation.
Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems offers significant advantages. advancedchemtech.comacs.org Flow reactors allow for better control over reaction parameters, improved heat transfer, and reduced reaction times. This leads to higher yields, minimized side reactions, and a substantial reduction in the volume of solvents and reagents required per unit of product. nih.gov
Process Analytical Technology (PAT): The integration of real-time monitoring tools, such as Raman spectroscopy, into the synthesis process allows for precise control of reaction endpoints. euroapi.com This prevents the unnecessary use of excess reagents and reduces the time and materials spent on downstream purification, directly enhancing the sustainability and efficiency of producing dipeptide intermediates. euroapi.com
Table 1: Comparison of Traditional vs. Innovative Sustainable Synthesis Methods
| Parameter | Traditional Synthesis (e.g., SPPS/LPPS) | Innovative Sustainable Methods (e.g., CEPS, Flow Chemistry) |
|---|---|---|
| Solvents | High volumes of hazardous solvents (DMF, DCM). nih.gov | Use of greener solvents (water, ethanol, 2-MeTHF) or solvent-free conditions. advancedchemtech.comeuroapi.com |
| Reagents | Requires large excess of coupling agents and protecting groups. ambiopharm.com | Enzymatic catalysis reduces need for chemical agents; flow systems optimize reagent use. nih.govnih.gov |
| Reaction Conditions | Often requires harsh deprotection steps (e.g., TFA). | Mild, often aqueous conditions at neutral pH. qyaobio.com |
| Waste Generation | High Process Mass Intensity (PMI); significant hazardous waste. advancedchemtech.com | Lower PMI; reduced and less hazardous waste streams. euroapi.com |
| Stereochemical Purity | Risk of racemization during coupling. qyaobio.com | High stereoselectivity due to enzymatic control. nih.gov |
Expanding Therapeutic Modalities and Targets for Dipeptide-Based Compounds
While this compound is an intermediate, the core Phe-Ala dipeptide structure is a motif found in biologically active molecules, suggesting its potential as a scaffold for novel therapeutics. The future in this area lies in moving beyond simple peptides to create modified, drug-like molecules with enhanced stability and targeted activity. drugdiscoverytrends.comnih.gov
A significant emerging application is in the development of prodrugs. For instance, a closely related derivative, Ac-Phe-ALA-Me, has been investigated as a prodrug of 5-aminolaevulinic acid (ALA) for use in photodynamic therapy (PDT) for cancer. conicet.gov.arnih.gov Studies showed that this dipeptide form improved cellular uptake and generated photosensitizing porphyrins more effectively and with greater tumor selectivity than ALA alone. conicet.gov.arnih.gov This highlights a key future direction: using the Phe-Ala backbone to improve the delivery and efficacy of existing therapeutic agents.
Future research is likely to focus on leveraging the Phe-Ala scaffold to target a range of diseases:
Oncology: Developing peptide-drug conjugates (PDCs) or peptidomimetics that can disrupt protein-protein interactions (PPIs) critical for cancer cell survival. mdpi.com
Infectious Diseases: Designing antimicrobial peptides that incorporate the Phe-Ala motif to enhance membrane disruption or other antibacterial mechanisms.
Neurological Disorders: Creating brain-penetrant peptidomimetics for neurodegenerative diseases, building on the knowledge that specific transporters can carry dipeptides across the blood-brain barrier. nih.gov
Metabolic Diseases: Exploring how modifications of the Phe-Ala structure can create agonists or antagonists for metabolic receptors, an area where peptide therapeutics have already seen major success. univie.ac.at
Advanced Peptidomimetic and Biomaterial Applications Based on the this compound Scaffold
The constituent amino acids of this compound, particularly the aromatic Phenylalanine, make its core structure an excellent candidate for self-assembly and as a foundation for advanced functional materials.
Supramolecular Hydrogels: Short peptides containing aromatic residues like Phenylalanine are known to self-assemble into nanostructures, including hydrogels, through non-covalent interactions like π-π stacking and hydrogen bonding. nih.govacs.org These dipeptide-based hydrogels are biocompatible, biodegradable, and injectable, making them ideal for applications such as 3D cell culture, regenerative medicine, and controlled drug delivery. acs.orgresearchgate.netmdpi.com While this compound itself may require modification (e.g., swapping the Boc group for a more interactive Fmoc group) to become an effective gelator, its underlying Phe-Ala sequence is a prime structural motif for designing these materials. mdpi.com
Peptidomimetics: To overcome the inherent instability of peptides in biological systems, researchers are incorporating dipeptide units like Phe-Ala into more robust molecular architectures. nih.govupc.edu This involves creating peptidomimetics where the peptide backbone is altered or constrained to mimic a specific secondary structure, such as a β-turn. csic.es Strategies include macrocyclization or the use of scaffolds like β-lactams to create rigid structures with improved target affinity and proteolytic resistance. csic.esrsc.org The this compound unit can serve as the starting point for synthesizing these more complex and stable therapeutic candidates.
Table 2: Peptidomimetic and Biomaterial Strategies Based on the Phe-Ala Scaffold
| Strategy | Description | Potential Application |
|---|---|---|
| Self-Assembling Hydrogels | Modification of the N-terminus (e.g., with Fmoc) to drive self-assembly of the Phe-Ala core into nanofibrous networks that form hydrogels. mdpi.com | Injectable drug delivery, tissue engineering scaffolds, 3D cell culture matrices. nih.govacs.org |
| Macrocyclization | Incorporating the Phe-Ala sequence into a cyclic peptide structure to increase structural rigidity, stability, and binding affinity. mdpi.com | Targeting challenging protein-protein interactions in oncology and other diseases. mdpi.com |
| β-Turn Mimetics | Using scaffolds (e.g., lactams) to constrain the Phe-Ala dipeptide into a β-turn conformation, a common motif in receptor binding. csic.es | Development of highly specific receptor agonists or antagonists. |
| Peptide-Drug Conjugates (PDCs) | Using the Phe-Ala dipeptide as a linker or recognition motif to attach a cytotoxic drug to a targeting moiety. | Targeted cancer therapy with reduced systemic toxicity. drugdiscoverytrends.com |
Integration with Computational Chemistry and Artificial Intelligence for Rational Drug Design
Predictive Modeling and Virtual Screening: AI and machine learning (ML) algorithms can be trained on vast datasets of peptide sequences and their known properties. oup.compolifaces.de For the Phe-Ala scaffold, this means a computational model could predict the bioactivity, toxicity, stability, and cell permeability of thousands of virtual derivatives without needing to synthesize them. mdpi.comuwindsor.ca This allows researchers to rapidly screen and prioritize the most promising candidates for targeting a specific disease.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new peptide or peptidomimetic sequences. polifaces.de Starting with a core structure like Phe-Ala, these models could generate novel molecules optimized for high affinity to a specific protein target, such as an enzyme or receptor involved in a disease pathway. oup.com
Molecular Dynamics Simulations: Computational tools can simulate how a Phe-Ala-based peptidomimetic or biomaterial will behave at the molecular level. rsc.org For example, simulations can predict how a drug molecule would bind within a dipeptide-based nanocarrier or how a macrocyclic peptidomimetic will fold and interact with its target protein. rsc.orgnih.gov This provides critical insights that guide the design of more effective and stable molecules.
This computational-first approach will enable researchers to explore a vast chemical space around the this compound core, identifying novel structures with tailored properties for therapeutic and biomaterial applications far more efficiently than through experimental methods alone. nih.gov
Q & A
Q. What are the optimal synthetic protocols for BOC-PHE-ALA-OH, and how can purity be validated?
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include Boc protection of amino groups, coupling reactions (e.g., using HOBt/DCC), and final deprotection with TFA. To validate purity:
- Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess retention time consistency .
- Confirm molecular identity via ESI-MS (expected m/z: calculated for C₁₇H₂₄N₂O₅, [M+H]⁺ = 337.18) and ¹H/¹³C NMR (e.g., Boc group protons at δ 1.4 ppm) .
- Quantify impurities using UV-Vis at 220 nm, targeting ≥95% purity for experimental reproducibility .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
Stability studies should:
- Test pH sensitivity (e.g., pH 2–10 buffers) and temperature effects (4°C, 25°C, 37°C) over 24–72 hours.
- Monitor degradation via HPLC peak area reduction or new impurity peaks .
- Control humidity using desiccators or saturated salt solutions to isolate moisture-driven decomposition .
- Report stability thresholds (e.g., ≤10% degradation) to guide storage and handling protocols .
Q. What analytical techniques are critical for characterizing this compound in complex mixtures?
- Circular Dichroism (CD) : Confirm secondary structure in aqueous vs. organic solvents.
- FT-IR : Identify amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands to track conformational changes .
- TGA/DSC : Assess thermal stability (e.g., decomposition onset >150°C) for solvent selection .
Q. What ethical considerations apply to studies involving this compound?
- Adhere to lab safety protocols (e.g., fume hood use for TFA deprotection) and waste disposal guidelines for toxic reagents .
- Ensure data integrity by documenting raw spectra/chromatograms in supplementary materials .
- Disclose conflicts of interest (e.g., reagent suppliers) in publications .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound solubility data across studies?
- Systematic variable tracking : Create a "shell table" (P-E/I-C-O framework) to log solvent polarity, temperature, and agitation methods .
- Apply principal contradiction analysis : Identify if solubility discrepancies stem from measurement techniques (e.g., gravimetric vs. spectrophotometric) or solvent batch variability .
- Validate findings via interlaboratory comparisons using standardized buffers (e.g., PBS, DMSO) .
Q. What computational strategies improve the prediction of this compound’s reactivity in peptide coupling?
- Perform DFT calculations (e.g., Gaussian 16) to model transition states during carbodiimide-mediated coupling.
- Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Use MD simulations (GROMACS) to assess solvation effects on reaction efficiency in DMF vs. DCM .
Q. How should researchers design experiments to validate novel analytical methods for this compound quantification?
- Follow ICH Q2(R1) guidelines : Test linearity (5–200 µg/mL), accuracy (spike recovery 90–110%), and precision (RSD <2%) .
- Cross-validate with orthogonal methods (e.g., compare HPLC-UV with LC-MS/MS results) .
- Address matrix effects by spiking this compound into biological fluids (e.g., plasma) and assessing recovery .
What frameworks help prioritize research questions on this compound’s biological interactions?
- Apply PICO :
- Evaluate feasibility using FINER criteria (e.g., NMR titrations vs. ITC for thermodynamic data) .
Data Presentation and Reproducibility
Q. How should researchers structure publications to enhance reproducibility of this compound studies?
- Methods section : Detail SPPS cycles (e.g., coupling time, resin type) and purification gradients .
- Supplementary files : Include raw NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF) .
- Ethical compliance : Declare IRB approval if human cell lines are used .
Q. What strategies mitigate validity threats in this compound mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
